molecular formula C18H13N5O4 B2742294 7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2034349-14-7

7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B2742294
CAS No.: 2034349-14-7
M. Wt: 363.333
InChI Key: XCKLBUOAWHGBRV-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a heterocyclic compound featuring a fused triazolo-pyrazinone core. Its structure includes a 4-methoxyphenyl group at position 7 and a 3-nitrophenyl group at position 3 (Figure 1).

Properties

IUPAC Name

7-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4/c1-27-15-7-5-13(6-8-15)21-9-10-22-16(19-20-17(22)18(21)24)12-3-2-4-14(11-12)23(25)26/h2-11,17,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXTWVSMPCHHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN3C(C2=O)NN=C3C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the formation of the pyrazine ring. The methoxy and nitro groups are introduced through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines from nitro groups.

Scientific Research Applications

7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at positions 3 and 7, which modulate biological activity and physicochemical properties.

Compound Name R3 Substituent R7 Substituent Key Properties/Activities References
Target Compound 3-Nitrophenyl 4-Methoxyphenyl Under investigation
7-(4-Fluorobenzyl)-3-thioxo-2,3-dihydro derivative 3-Thioxo 4-Fluorobenzyl Validated for quantification; basicity
3-(Chloromethyl)-7-phenyl derivative Chloromethyl Phenyl Intermediate for further functionalization
Sitagliptin (DPP-4 inhibitor) Trifluoromethyl 4-(Trifluorophenyl)butan-1-one Antidiabetic activity
7-(4-Methoxyphenyl)-5-phenyl-3-thioxo derivative 3-Thioxo 4-Methoxyphenyl Molluscicidal activity
3-(7-Aryl-8-oxo)-alkylcarboxylic acids Propanoic/butanoic acid chains Aryl groups (e.g., phenyl) Lipid metabolism regulation

Substituent Effects :

  • Electron-donating groups (e.g., methoxy at R7) increase solubility and modulate metabolic stability.
  • Thioxo groups (S=O) at R3 improve membrane permeability due to increased lipophilicity .

Pharmacological Activities

  • Antidiabetic Activity : Sitagliptin (a triazolo-pyrazine derivative) inhibits DPP-4, demonstrating the scaffold’s therapeutic relevance .
  • Cytotoxic and Membrane-Stabilizing Effects : Derivatives with aryl and alkylcarboxylic acid chains exhibit cytotoxicity and modulate lipid metabolism .
  • Molluscicidal Activity : Thioxo-substituted analogs (e.g., ) target snail enzymes, highlighting environmental applications .

Physicochemical Properties

  • Solubility : The target compound’s 4-methoxyphenyl group enhances solubility in polar solvents (e.g., DMF, DMSO), similar to fluorobenzyl-substituted analogs .
  • Basicity: Nitrogen-rich cores (e.g., triazolo-pyrazinones) exhibit basicity, enabling salt formation for improved bioavailability .

Biological Activity

7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a synthetic compound belonging to the triazolopyrazine class. It has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes current research findings regarding the biological activity of this compound, providing insights into its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Molecular Formula : C18H13N5O4
  • CAS Number : 2034349-14-7
  • IUPAC Name : 7-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one

This compound features a triazole ring fused to a pyrazine ring with methoxy and nitro substituents on the phenyl rings, which contribute to its biological activity.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of various triazolo[4,3-a]pyrazine derivatives, including our compound of interest. In vitro assays demonstrated that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Study Findings : In a comparative study involving multiple derivatives:
    • The compound demonstrated moderate to good antibacterial activity.
    • Minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics like ampicillin for some derivatives .
CompoundMIC against Staphylococcus aureus (µg/mL)MIC against Escherichia coli (µg/mL)
2e3216
Ampicillin168

This suggests that modifications in the structure can enhance antibacterial potency.

Anticancer Activity

The anticancer potential of triazolo[4,3-a]pyrazine derivatives has also been explored. A notable study involved testing various compounds against multiple cancer cell lines.

  • Experimental Design : The National Cancer Institute evaluated the antitumor activity of these compounds using a sulforhodamine B assay across 60 cancer cell lines.
  • Results : Certain derivatives exhibited promising antineoplastic activity:
    • Compounds with specific substituents showed enhanced efficacy against breast cancer cells (MDA-MB-468) when modified with ethyl or pentyl groups .
Cell LineCompound TypeActivity Level
MDA-MB-468Ethyl-substitutedHigh
Non-small cell lung cancerPentyl-substitutedModerate

This indicates that structural modifications can significantly influence the biological activity of these compounds.

The mechanisms by which this compound exerts its effects may involve:

  • Interference with DNA replication : Similar compounds have shown the ability to bind to DNA or interfere with replication processes.
  • Inhibition of specific enzymes : The presence of functional groups may allow for interaction with target enzymes involved in bacterial metabolism or cancer cell proliferation.

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